molecular formula C8H17ClO2 B12543814 Hexane, 2-chloro-1,1-dimethoxy- CAS No. 142836-42-8

Hexane, 2-chloro-1,1-dimethoxy-

Cat. No.: B12543814
CAS No.: 142836-42-8
M. Wt: 180.67 g/mol
InChI Key: MRLGNIVYJBFBSV-UHFFFAOYSA-N
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Description

Hexane, 2-chloro-1,1-dimethoxy- is an organic compound with the molecular formula C8H17ClO2. It is a derivative of hexane, where two methoxy groups and one chlorine atom are attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane, 2-chloro-1,1-dimethoxy- can be synthesized through the reaction of hexane with methanol and hydrochloric acid. The reaction typically involves the chlorination of hexane followed by the methoxylation process. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of hexane, 2-chloro-1,1-dimethoxy- involves large-scale chlorination and methoxylation processes. These processes are carried out in reactors designed to handle the exothermic nature of the reactions. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Hexane, 2-chloro-1,1-dimethoxy- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form hexane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution: Products include hexane derivatives with various functional groups.

    Oxidation: Products include hexane derivatives with aldehyde or carboxylic acid groups.

    Reduction: Products include hexane derivatives with reduced functional groups.

Scientific Research Applications

Hexane, 2-chloro-1,1-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of hexane, 2-chloro-1,1-dimethoxy- involves its interaction with molecular targets through its functional groups. The chlorine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

Hexane, 2-chloro-1,1-dimethoxy- can be compared with other similar compounds such as:

    Hexane, 2-chloro-1,1-dimethoxyethane: Similar structure but with different functional groups.

    Cyclohexane, 1,1-dimethoxy-: Similar methoxy groups but different carbon backbone.

    2-Chloro-1,1-dimethoxyethane: Similar functional groups but shorter carbon chain.

The uniqueness of hexane, 2-chloro-1,1-dimethoxy- lies in its specific combination of functional groups and carbon backbone, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

142836-42-8

Molecular Formula

C8H17ClO2

Molecular Weight

180.67 g/mol

IUPAC Name

2-chloro-1,1-dimethoxyhexane

InChI

InChI=1S/C8H17ClO2/c1-4-5-6-7(9)8(10-2)11-3/h7-8H,4-6H2,1-3H3

InChI Key

MRLGNIVYJBFBSV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(OC)OC)Cl

Origin of Product

United States

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